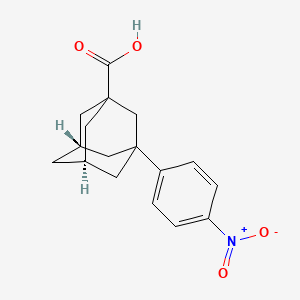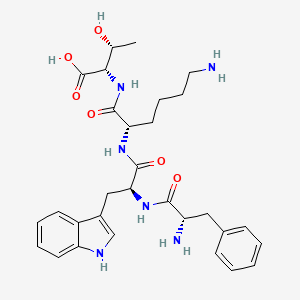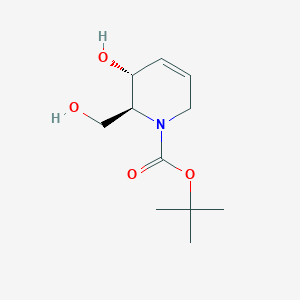![molecular formula C7H6N4 B13803530 1h-Pyrimido[4,5-e][1,4]diazepine](/img/structure/B13803530.png)
1h-Pyrimido[4,5-e][1,4]diazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrimido[4,5-e][1,4]diazepine is a heterocyclic compound that features a fused ring system combining pyrimidine and diazepine structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Pyrimido[4,5-e][1,4]diazepine can be synthesized through various methods. One common approach involves the reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 4-chloro-o-phenylenediamine under basic conditions . Another method includes the Schmidt ring expansion reaction of 4-piperidone with hydrazoic acid . These reactions typically require specific conditions such as the use of potassium carbonate in N,N-dimethylformamide (DMF) and refluxing in ethanol .
Industrial Production Methods: Industrial production of this compound derivatives often involves multi-step synthesis processes that ensure high yield and purity. These methods may include one-pot synthesis strategies to streamline production and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrimido[4,5-e][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include potassium carbonate, DMF, and hydrazoic acid . Conditions such as refluxing and the use of specific solvents are also crucial for successful reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazoic acid can produce N1-alkyl-1,4-diazepin-5-ones .
Wissenschaftliche Forschungsanwendungen
1H-Pyrimido[4,5-e][1,4]diazepine has a wide range of scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of various derivatives with potential biological activities.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Derivatives of this compound have shown potential as anticancer, antimicrobial, and anti-inflammatory agents
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1H-Pyrimido[4,5-e][1,4]diazepine involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit Aurora A/B kinases and the Kinase Insert Domain-containing Receptor (KDR), which play essential roles in cancer cell proliferation . The compound induces G2/M cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrimido[4,5-e][1,4]diazepine can be compared with other similar compounds such as:
Pyrazolo[4,3-b]pyrimido[4,5-e][1,4]diazepine: This compound also exhibits multi-targeted inhibition of kinases and has potential anticancer activities.
Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepine: This compound has been synthesized for its antiproliferative activities against cancer cell lines.
The uniqueness of this compound lies in its specific ring structure and its ability to serve as a versatile scaffold for the development of various biologically active derivatives.
Eigenschaften
Molekularformel |
C7H6N4 |
|---|---|
Molekulargewicht |
146.15 g/mol |
IUPAC-Name |
9H-pyrimido[4,5-e][1,4]diazepine |
InChI |
InChI=1S/C7H6N4/c1-2-10-7-6(3-8-1)4-9-5-11-7/h1-5H,(H,9,10,11) |
InChI-Schlüssel |
UFUOHTTUDYJXIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC2=CN=CN=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-[1-([1,4]Diazepane-1-carbonyl)-2-methyl-propyl]-carbamic acid tert-butyl ester](/img/structure/B13803461.png)

![disodium;6-(2,3-dibromopropanoylamino)-3-[[5-(2,3-dibromopropanoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B13803465.png)



![disodium;6-(2,3-dibromopropanoylamino)-3-[[5-(2,3-dibromopropanoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B13803514.png)



![N,N'-Bis[bis[4-(dimethylamino)phenyl]methyl]urea](/img/structure/B13803533.png)
![Phosphonic acid, [4-[bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]-, bis(trimethylsilyl) ester](/img/structure/B13803543.png)
